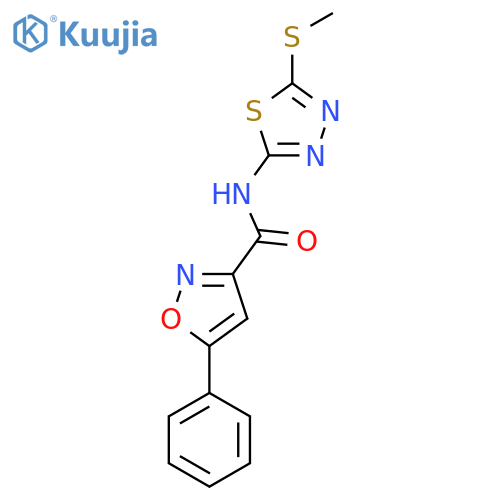Cas no 898513-01-4 (N-5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl-5-phenyl-1,2-oxazole-3-carboxamide)
N-5-(メチルスルファニル)-1,3,4-チアジアゾール-2-イル-5-フェニル-1,2-オキサゾール-3-カルボキサミドは、複雑なヘテロ環構造を有する有機化合物です。1,3,4-チアジアゾール環と1,2-オキサゾール環が結合した特徴的な骨格を持ち、メチルスルファニル基とフェニル基が付加した構造が特筆されます。この化合物は医薬品中間体や農薬開発における有用な構造単位としての潜在性を有し、特に生物活性物質の設計において重要な役割を果たす可能性があります。硫黄原子と窒素原子を複数含むヘテロ環系は、標的タンパク質との相互作用に有利な特性を示すことが期待されます。

898513-01-4 structure
商品名:N-5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl-5-phenyl-1,2-oxazole-3-carboxamide
N-5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl-5-phenyl-1,2-oxazole-3-carboxamide 化学的及び物理的性質
名前と識別子
-
- N-[5-(Methylthio)-1,3,4-thiadiazol-2-yl]-5-phenyl-3-isoxazolecarboxamide
- AKOS001531861
- STL203122
- N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-phenyl-1,2-oxazole-3-carboxamide
- VU0513395-1
- CCG-153132
- F3216-0194
- N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)-5-phenyl-1,2-oxazole-3-carboxamide
- 898513-01-4
- N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-5-phenylisoxazole-3-carboxamide
- N-5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl-5-phenyl-1,2-oxazole-3-carboxamide
-
- インチ: 1S/C13H10N4O2S2/c1-20-13-16-15-12(21-13)14-11(18)9-7-10(19-17-9)8-5-3-2-4-6-8/h2-7H,1H3,(H,14,15,18)
- InChIKey: SDHIHCLSULRMGW-UHFFFAOYSA-N
- ほほえんだ: S1C(=NN=C1NC(C1C=C(C2C=CC=CC=2)ON=1)=O)SC
計算された属性
- せいみつぶんしりょう: 318.02451792g/mol
- どういたいしつりょう: 318.02451792g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 7
- 重原子数: 21
- 回転可能化学結合数: 4
- 複雑さ: 368
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.8
- トポロジー分子極性表面積: 134Ų
じっけんとくせい
- 密度みつど: 1.50±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- 酸性度係数(pKa): 5.15±0.50(Predicted)
N-5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl-5-phenyl-1,2-oxazole-3-carboxamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F3216-0194-25mg |
N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-phenyl-1,2-oxazole-3-carboxamide |
898513-01-4 | 90%+ | 25mg |
$109.0 | 2023-04-27 | |
| Life Chemicals | F3216-0194-40mg |
N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-phenyl-1,2-oxazole-3-carboxamide |
898513-01-4 | 90%+ | 40mg |
$140.0 | 2023-04-27 | |
| Life Chemicals | F3216-0194-5μmol |
N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-phenyl-1,2-oxazole-3-carboxamide |
898513-01-4 | 90%+ | 5μl |
$63.0 | 2023-04-27 | |
| Life Chemicals | F3216-0194-20μmol |
N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-phenyl-1,2-oxazole-3-carboxamide |
898513-01-4 | 90%+ | 20μl |
$79.0 | 2023-04-27 | |
| Life Chemicals | F3216-0194-4mg |
N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-phenyl-1,2-oxazole-3-carboxamide |
898513-01-4 | 90%+ | 4mg |
$66.0 | 2023-04-27 | |
| Life Chemicals | F3216-0194-75mg |
N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-phenyl-1,2-oxazole-3-carboxamide |
898513-01-4 | 90%+ | 75mg |
$208.0 | 2023-04-27 | |
| Life Chemicals | F3216-0194-30mg |
N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-phenyl-1,2-oxazole-3-carboxamide |
898513-01-4 | 90%+ | 30mg |
$119.0 | 2023-04-27 | |
| Life Chemicals | F3216-0194-100mg |
N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-phenyl-1,2-oxazole-3-carboxamide |
898513-01-4 | 90%+ | 100mg |
$248.0 | 2023-04-27 | |
| Life Chemicals | F3216-0194-1mg |
N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-phenyl-1,2-oxazole-3-carboxamide |
898513-01-4 | 90%+ | 1mg |
$54.0 | 2023-04-27 | |
| Life Chemicals | F3216-0194-2μmol |
N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-phenyl-1,2-oxazole-3-carboxamide |
898513-01-4 | 90%+ | 2μl |
$57.0 | 2023-04-27 |
N-5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl-5-phenyl-1,2-oxazole-3-carboxamide 関連文献
-
Sandrine Thicoipe,Philippe Carbonnière,Claude Pouchan Phys. Chem. Chem. Phys., 2013,15, 11646-11652
-
Yongjie Li,Mingjin Tang,Xiang Ding,Xinhui Bi RSC Adv., 2017,7, 46866-46873
-
Ashish Singh,Parul Verma,Debabrata Samanta,Anupam Dey,Jyotirmoy Dey,Tapas Kumar Maji J. Mater. Chem. A, 2021,9, 5780-5786
898513-01-4 (N-5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl-5-phenyl-1,2-oxazole-3-carboxamide) 関連製品
- 1240816-04-9(4-(Z)-(4-Fluorophenyl)oxidoiminomethylphenol)
- 1131622-26-8(3-N-Cbz-3-methylbutane-1,3-diamine)
- 102408-28-6(1-Methyl-2-methylaminoimidazo4,5-Fquinoline)
- 2137482-60-9(8,8-Difluoro-4-phenylmethoxycarbonyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid)
- 125802-05-3(1-(2-methoxyphenyl)cyclohexan-1-amine)
- 1518744-59-6(3-(3-chloro-5-fluorophenyl)-2-methylpropanoic acid)
- 2034411-70-4(N'-(4-ethoxyphenyl)-N-[(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl]ethanediamide)
- 2138027-48-0(3-(4-amino-2H-1,2,3-triazol-2-yl)-1lambda6-thiolane-1,1-dione)
- 1261488-03-2(2-Chloro-4,6-difluorotoluene)
- 389811-66-9({[2-Methyl-5-(morpholine-4-sulfonyl)phenyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate)
推奨される供給者
Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬
